molecular formula C11H20BF3KNO2 B13534961 Potassium ((1-(tert-butoxycarbonyl)piperidin-4-yl)methyl)trifluoroborate

Potassium ((1-(tert-butoxycarbonyl)piperidin-4-yl)methyl)trifluoroborate

Cat. No.: B13534961
M. Wt: 305.19 g/mol
InChI Key: XJZMGINZJCRDHO-UHFFFAOYSA-N
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Description

Potassium ({1-[(tert-butoxy)carbonyl]piperidin-4-yl}methyl)trifluoroboranuide is a chemical compound that belongs to the class of organotrifluoroborates. These compounds are widely used in organic synthesis, particularly in the Suzuki–Miyaura coupling reactions, which are essential for forming carbon-carbon bonds. This compound is known for its stability and reactivity, making it a valuable reagent in various chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of potassium ({1-[(tert-butoxy)carbonyl]piperidin-4-yl}methyl)trifluoroboranuide typically involves the reaction of a piperidine derivative with a boron reagent. One common method is to react {1-[(tert-butoxy)carbonyl]piperidin-4-yl}methyl bromide with potassium trifluoroborate under specific conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is then stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of potassium ({1-[(tert-butoxy)carbonyl]piperidin-4-yl}methyl)trifluoroboranuide may involve large-scale batch reactions. The process is optimized to ensure high yield and purity of the product. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reaction time, are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

Potassium ({1-[(tert-butoxy)carbonyl]piperidin-4-yl}methyl)trifluoroboranuide undergoes various types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the trifluoroborate group is replaced by other nucleophiles.

    Coupling Reactions: It is widely used in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.

    Oxidation and Reduction: While less common, it can undergo oxidation or reduction under specific conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include alkyl halides and nucleophiles such as amines or alcohols. The reaction is typically carried out in polar solvents like dimethyl sulfoxide or acetonitrile.

    Suzuki–Miyaura Coupling: Palladium catalysts and bases such as potassium carbonate are commonly used. The reaction is performed in solvents like tetrahydrofuran or toluene.

    Oxidation and Reduction: Specific oxidizing or reducing agents, such as hydrogen peroxide or sodium borohydride, may be used under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. In Suzuki–Miyaura coupling, the primary product is a biaryl compound, which is a key intermediate in the synthesis of pharmaceuticals and agrochemicals.

Scientific Research Applications

Potassium ({1-[(tert-butoxy)carbonyl]piperidin-4-yl}methyl)trifluoroboranuide has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through coupling reactions.

    Biology: It can be used in the synthesis of biologically active molecules, including potential drug candidates.

    Medicine: Its derivatives are explored for their potential therapeutic properties.

    Industry: It is used in the production of fine chemicals, pharmaceuticals, and agrochemicals.

Mechanism of Action

The mechanism of action of potassium ({1-[(tert-butoxy)carbonyl]piperidin-4-yl}methyl)trifluoroboranuide in Suzuki–Miyaura coupling involves the following steps:

    Oxidative Addition: The palladium catalyst undergoes oxidative addition with an aryl halide, forming a palladium-aryl complex.

    Transmetalation: The trifluoroborate group transfers the aryl group to the palladium complex.

    Reductive Elimination: The palladium complex undergoes reductive elimination, forming the desired biaryl product and regenerating the palladium catalyst.

Comparison with Similar Compounds

Similar Compounds

    Potassium trifluoroborate: A simpler compound used in similar coupling reactions.

    Potassium (1-methylpiperidin-4-yl)trifluoroboranuide: A structurally similar compound with a different substituent on the piperidine ring.

    Potassium (1-phenylpiperidin-4-yl)trifluoroboranuide: Another similar compound with a phenyl group instead of a tert-butoxycarbonyl group.

Uniqueness

Potassium ({1-[(tert-butoxy)carbonyl]piperidin-4-yl}methyl)trifluoroboranuide is unique due to its specific substituents, which provide distinct reactivity and stability. The tert-butoxycarbonyl group offers protection during reactions, making it a valuable intermediate in complex organic syntheses.

Properties

Molecular Formula

C11H20BF3KNO2

Molecular Weight

305.19 g/mol

IUPAC Name

potassium;trifluoro-[[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]methyl]boranuide

InChI

InChI=1S/C11H20BF3NO2.K/c1-11(2,3)18-10(17)16-6-4-9(5-7-16)8-12(13,14)15;/h9H,4-8H2,1-3H3;/q-1;+1

InChI Key

XJZMGINZJCRDHO-UHFFFAOYSA-N

Canonical SMILES

[B-](CC1CCN(CC1)C(=O)OC(C)(C)C)(F)(F)F.[K+]

Origin of Product

United States

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